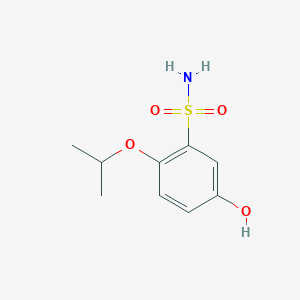
6-(Chloromethyl)-4-iodopyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-4-iodopyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, an iodine atom at the 4th position, and a nitrile group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-4-iodopyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor followed by the introduction of the chloromethyl and nitrile groups. For example, the iodination of 2-chloropyridine can be achieved using iodine and a suitable oxidizing agent. Subsequent reactions introduce the chloromethyl and nitrile functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl and iodine groups. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride. Oxidation reactions may involve the conversion of the chloromethyl group to a carboxylic acid.
Coupling Reactions: The iodine atom allows for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with boronic acids in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Reduction Products: Primary amines.
Oxidation Products: Carboxylic acids.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
6-(Chloromethyl)-4-iodopyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential precursor for bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-4-iodopyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved are determined by the final bioactive compound synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
4-Iodopyridine-2-carbonitrile: Lacks the chloromethyl group, leading to different reactivity and applications.
6-(Bromomethyl)-4-iodopyridine-2-carbonitrile: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and coupling efficiency.
2-Chloro-4-iodopyridine: Lacks the nitrile group, resulting in different chemical properties and applications.
Uniqueness: 6-(Chloromethyl)-4-iodopyridine-2-carbonitrile is unique due to the combination of the chloromethyl, iodine, and nitrile groups on the pyridine ring. This unique combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
6-(chloromethyl)-4-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-3-6-1-5(9)2-7(4-10)11-6/h1-2H,3H2 |
Clé InChI |
QSJVYGVRGQLRPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


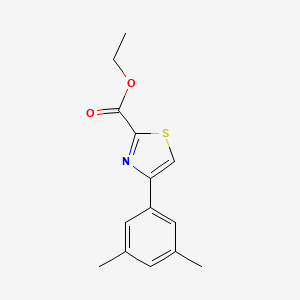
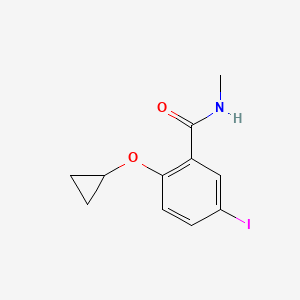
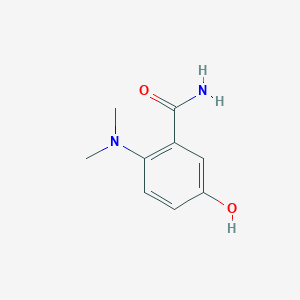
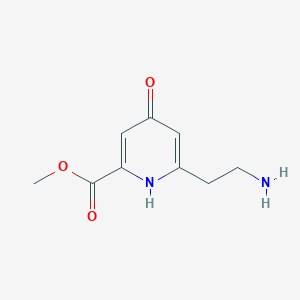

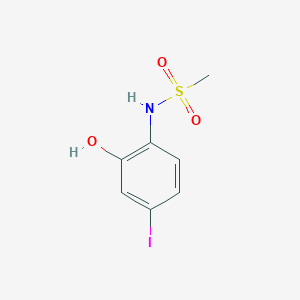
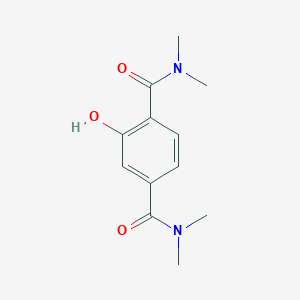
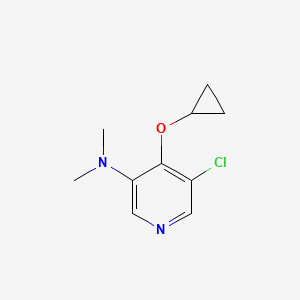
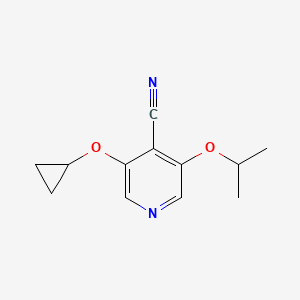
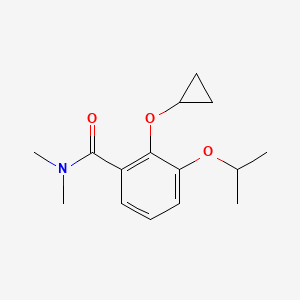

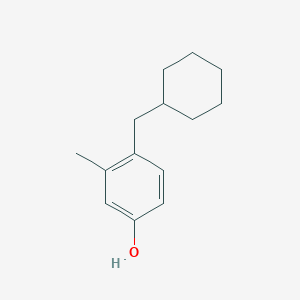
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
